molecular formula C35H64O6 B15387910 Corossoline CAS No. 133352-34-8

Corossoline

Cat. No.: B15387910
CAS No.: 133352-34-8
M. Wt: 580.9 g/mol
InChI Key: GBNCDYGXXWZSAO-YZDQYAEISA-N
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Description

Corossoline is a monotetrahydrofuran (THF) ring-containing acetogenin isolated from the seeds of Annona muricata (soursop) in 1991 . It belongs to the Annonaceous acetogenin family, known for their potent cytotoxicity, antitumor, and pesticidal activities. Structurally, this compound features a C-35 or C-37 aliphatic chain with an α,β-unsaturated γ-lactone moiety and a single THF ring. Its absolute stereochemistry, except at the C-8' hydroxyl group, was initially deduced using Mosher’s method applied to related compounds like reticulatacin . The unresolved C-8' configuration led to synthetic efforts to produce (8'R)- and (8'S)-diastereomers, which confirmed the natural configuration as (8'R) through comparative analysis of physical data .

Properties

CAS No.

133352-34-8

Molecular Formula

C35H64O6

Molecular Weight

580.9 g/mol

IUPAC Name

(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1

InChI Key

GBNCDYGXXWZSAO-YZDQYAEISA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Annonaceous Acetogenins

Table 1: Structural and Functional Comparison of this compound and Analogues
Compound Molecular Formula Source Key Features Biological Activities Notable Synthetic Challenges
This compound C₃₅H₆₄O₆ Annona muricata Single THF ring; C-8' R-configuration Cytotoxic, antitumor Stereochemical resolution at C-8'
Corossolin C₃₅H₆₄O₆ Annona muricata Single THF ring; structural isomer Similar to this compound Less studied; fewer synthetic routes
Annonacin C₃₅H₆₄O₇ Annona squamosa Four THF rings; neurotoxic Potent mitochondrial inhibitor Complex multi-THF synthesis
Annocherin C₃₅H₆₂O₇ Annona cherimola Oxidative modifications at C-4, C-15 Antiparasitic, immunomodulatory Requires selective oxidation steps
Annomontacin C₃₇H₆₈O₇ Annona montana Extended aliphatic chain; three THF Enhanced membrane permeability Chain elongation and cyclization
Key Comparative Findings

Structural Complexity and Bioactivity: this compound’s single THF ring contrasts with multi-THF analogues like Annonacin, which exhibit higher neurotoxicity but require more complex syntheses . The C-8' stereochemistry in this compound significantly impacts its melting point and optical rotation, distinguishing it from synthetic diastereomers .

Synthetic Methodologies: this compound’s synthesis involves asymmetric dihydroxylation (AD-mix-β) and epoxide coupling, whereas Annonacin requires iterative THF ring formation . Derivatization (e.g., trimethyl phosphate esters) is critical for resolving ambiguities in NMR data, a challenge less prominent in analogues like Corossolin .

Biological Efficacy: this compound’s cytotoxicity is comparable to Annonacin but with lower neurotoxic risk due to its simpler structure . Annocherin’s additional oxygen atoms enhance its antiparasitic activity but reduce stability compared to this compound .

Physical Property Discrepancies :

  • Natural this compound (mp 45–50°C) differs markedly from synthetic variants (mp 56–68°C), suggesting environmental or conformational factors influence crystallization .

Research Implications and Challenges

  • Stereochemical Ambiguities : Despite synthetic advances, correlating NMR data with absolute configurations remains challenging, as seen in this compound’s C-8' position .
  • Biological Targeting : this compound’s selectivity for cancer cells over neurons makes it a safer candidate than multi-THF analogues, though less potent .
  • Synthetic Optimization : Improved asymmetric catalysis and derivatization protocols are needed to streamline acetogenin production .

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